1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid, also known as PCCA, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. PCCA is a member of the cyclopropane-containing amino acids family, which have been shown to exhibit unique biological properties.
Mechanism of Action
The mechanism of action of 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid is not fully understood. However, it has been proposed that 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid exerts its biological effects by binding to specific molecular targets, such as enzymes and receptors. For example, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of MMPs by binding to the active site of the enzyme. This results in the inhibition of extracellular matrix degradation, which is a key step in cancer metastasis. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has also been reported to inhibit HDAC activity by binding to the enzyme's catalytic site. This results in the inhibition of histone deacetylation, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects
1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been reported to exhibit various biochemical and physiological effects. For example, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. This is thought to be due to the inhibition of MMP activity and the downregulation of anti-apoptotic proteins. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has also been reported to inhibit viral replication by interfering with the viral life cycle. In addition, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid in lab experiments is its high purity and yield. This makes it easier to perform experiments with consistent results. Another advantage is its unique biological properties, which make it a promising candidate for drug discovery. However, there are also some limitations to using 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid in lab experiments. For example, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid is relatively expensive compared to other amino acids. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid. One direction is to further investigate its mechanism of action and molecular targets. This will help to better understand how 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid exerts its biological effects and could lead to the development of more effective therapeutic agents. Another direction is to explore the potential of 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid as a drug delivery system. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been shown to be able to penetrate cell membranes, which could make it a useful carrier for delivering drugs to specific cells or tissues. Finally, more research is needed to investigate the safety and toxicity of 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid, as well as its pharmacokinetics and pharmacodynamics. This will be important for the development of 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid-based drugs for clinical use.
Conclusion
In conclusion, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid is a cyclic amino acid that has potential applications in drug discovery. It exhibits unique biological properties and has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has the potential to be developed as a therapeutic agent for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and to investigate its safety and toxicity. Overall, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid is a promising candidate for drug discovery and warrants further investigation.
Synthesis Methods
1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-pyridinecarboxylic acid with cyclopropanecarboxylic acid in the presence of a coupling agent. Another method involves the reaction of 4-pyridinecarboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. Both methods have been reported to yield 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid with high purity and yield.
Scientific Research Applications
1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has also been reported to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). These enzymes play a crucial role in various disease processes, including cancer, inflammation, and neurodegeneration. Therefore, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has the potential to be developed as a therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
1-(pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8(7-1-5-11-6-2-7)12-10(3-4-10)9(14)15/h1-2,5-6H,3-4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZICXILDMNGOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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